5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Lipophilicity ADME Prediction CNS Drug Design

5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 902514-82-3) is a fully unsaturated, fused tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class. It features a benzyl substituent at N5, a methoxy group at C8, and a 4-methylphenyl ring at C3.

Molecular Formula C25H21N3O
Molecular Weight 379.5 g/mol
CAS No. 902514-82-3
Cat. No. B6509701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
CAS902514-82-3
Molecular FormulaC25H21N3O
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5
InChIInChI=1S/C25H21N3O/c1-17-8-10-19(11-9-17)24-22-16-28(15-18-6-4-3-5-7-18)23-13-12-20(29-2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
InChIKeyDTIJAMPFPJRISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 902514-82-3): Core Scaffold Profile and Procurement Rationale


5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 902514-82-3) is a fully unsaturated, fused tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class . It features a benzyl substituent at N5, a methoxy group at C8, and a 4-methylphenyl ring at C3. The pyrazolo[4,3-c]quinoline scaffold is a recognized privileged structure in medicinal chemistry, associated with high-affinity benzodiazepine receptor binding, phosphodiesterase (PDE4/PDE10A) inhibition, A3 adenosine receptor antagonism, COX-2 inhibition, and G-quadruplex stabilization, making it a versatile starting point for CNS and oncology drug discovery programs [1].

Why Generic Substitution of 5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline Fails: Structural Determinants of Differentiation


Closely related pyrazolo[4,3-c]quinoline analogs—such as the des-methyl phenyl derivative (CAS 866348-33-6) or analogs with varied benzyl substituents—cannot be assumed interchangeable with CAS 902514-82-3. The 4-methyl substituent on the C3 aryl ring introduces a measurable, ΔlogP of +0.53 (calculated logP 5.30 vs. 4.77 for the des-methyl comparator) and a molecular weight increase of 14.03 Da, both quantified from ChemDiv's unified prediction model . These differences alter passive membrane permeability, plasma protein binding, and the precision of pharmacophore alignment in target binding pockets. Furthermore, published SAR across pyrazolo[4,3-c]quinoline series demonstrates that para-substitution on the 3-aryl ring directly modulates benzodiazepine receptor affinity and anti-inflammatory NO-production inhibitory potency [1]. Consequently, procuring the precise substitution pattern is essential for reproducible structure–activity relationships and hit-to-lead optimization.

Product-Specific Quantitative Evidence Guide: 5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Calculated Lipophilicity (logP) Modulation by 4-Methyl Substitution: Direct Comparison of 5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline vs. Des-Methyl Phenyl Analog

ChemDiv's unified in silico prediction platform assigns a calculated logP of 5.30 for 5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline, compared to 4.77 for the direct des-methyl analog (5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline, CAS 866348-33-6), yielding a ΔlogP of +0.53 . This indicates that the para-methyl group on the C3 aryl ring substantially increases lipophilicity, despite identical polar surface area (32.24 Ų) and hydrogen-bond acceptor count (3) in both compounds .

Lipophilicity ADME Prediction CNS Drug Design

Molecular Weight and Topological Parameters: 14 Da Mass Shift Between 5-Benzyl-8-methoxy-3-(4-methylphenyl) and 3-Phenyl Pyrazolo[4,3-c]quinoline Congeners

The target compound (MW = 379.46 Da, C25H21N3O) is exactly 14.03 Da heavier than the des-methyl comparator (MW = 365.43 Da, C24H19N3O), corresponding to a single methylene (CH₂) unit . Despite this mass increment, the polar surface area remains identical at 32.24 Ų, and both compounds possess three hydrogen-bond acceptors and zero hydrogen-bond donors . The ChemSpider entry for a meta-methylbenzyl positional isomer (8-methoxy-5-(3-methylbenzyl)-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline, MW = 393.48 Da) further illustrates that the addition of a second methyl group pushes the molecular weight beyond 390 Da, with a predicted logP of 5.61 and one Rule-of-Five violation .

Molecular Descriptors Physicochemical Profiling Hit Triage

Pyrazolo[4,3-c]quinoline Core Scaffold Biological Precedent: Multi-Target Pharmacological Relevance Supported by Published Quantitative Data

The pyrazolo[4,3-c]quinoline scaffold is associated with quantifiable bioactivity across multiple target classes. In benzodiazepine receptor binding, 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives demonstrated displacement of [³H]flunitrazepam from rat brain membranes with affinity comparable to or exceeding the CGS reference series [1]. At the human A3 adenosine receptor, 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones achieved potent and selective antagonism [2]. A 2025 study reported that pyrazolo[4,3-c]quinoline derivative PQ32 stabilized c-MYC Pu27 and KRAS G-quadruplexes with high ΔTₘ values and inhibited tumor cell proliferation with an IC₅₀ of ∼1.00 μM in vitro, with in vivo xenograft efficacy comparable to cisplatin [3]. In RAW 264.7 macrophages, pyrazolo[4,3-c]quinoline derivatives 2i and 2m inhibited LPS-stimulated NO production with potency approximately equal to the iNOS-selective inhibitor 1400 W [4]. These data establish the core scaffold as a validated starting point for diverse target engagement; the specific C3-(4-methylphenyl), N5-benzyl, C8-methoxy substitution pattern of CAS 902514-82-3 positions it uniquely within this pharmacophore landscape.

Benzodiazepine Receptor A3 Adenosine Receptor G-Quadruplex Stabilization Anti-Inflammatory Activity

Para-Substitution SAR on the 3-Aryl Ring: Class-Level Evidence for 4-Methyl Pharmacophore Contribution to Receptor Affinity

Structure-activity relationship (SAR) data from two independent pyrazolo[4,3-c]quinoline series indicate that para-substitution on the C3 aryl ring significantly influences biological potency. Savini et al. (1993) reported that substituent variation on the aromatic rings of 2-arylpyrazolo[4,3-c]quinolin-3-ones altered benzodiazepine receptor displacement activity, with some compounds exceeding the affinity of the CGS reference [1]. More recently, Chen et al. (2018) performed quantitative structure-activity relationship (QSAR) analysis on pyrazolo[4,3-c]quinoline derivatives 2a–2r, identifying key structural determinants for NO production inhibition in LPS-stimulated RAW 264.7 cells [2]. Extrapolating from these SAR trends, the 4-methyl substituent on the C3 aryl ring of CAS 902514-82-3 is predicted to confer a distinct steric and electronic profile compared to unsubstituted phenyl or 4-methoxy/4-ethoxy analogs, potentially enhancing hydrophobic packing in the receptor binding pocket or altering metabolic stability. However, this is a class-level inference without direct confirmatory data for the specific compound.

Structure-Activity Relationship Benzodiazepine Receptor QSAR Hit-to-Lead Optimization

Best Research and Industrial Application Scenarios for 5-Benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline


CNS Penetrant Probe Design Leveraging Enhanced Lipophilicity (logP 5.30)

The ΔlogP of +0.53 versus the des-methyl phenyl analog places the compound in the lipophilicity range favorable for passive blood-brain barrier penetration (CNS MPO optimal logP 2–5; the target's logP of 5.30 sits at the upper boundary, making it a suitable tool for assessing CNS exposure vs. peripheral restriction SAR) . Combined with the pyrazolo[4,3-c]quinoline scaffold's established activity at CNS targets—benzodiazepine receptors and PDE10A—the compound is well-suited for in vitro CNS permeability screening (PAMPA-BBB, MDCK-MDR1) and receptor binding panels targeting GABAergic or dopaminergic pathways [1].

G-Quadruplex Stabilization Screening in Oncology Drug Discovery

Given that pyrazolo[4,3-c]quinoline derivative PQ32 demonstrated single-digit micromolar antiproliferative IC₅₀ (~1.00 μM) and in vivo efficacy comparable to cisplatin via c-MYC/KRAS G-quadruplex stabilization, CAS 902514-82-3 is a rational candidate for FRET-based G4 melting assays, SPR binding studies against c-MYC Pu27 and KRAS G4 sequences, and downstream cell viability profiling in MYC-driven cancer lines [2]. Its intermediate molecular weight (379.46 Da) and moderate sp³ carbon fraction (0.12) offer a favorable starting point for further medicinal chemistry optimization of G4 selectivity and drug-like properties.

Anti-Inflammatory Hit Identification Using NO Production Inhibition Assays

Published QSAR models for pyrazolo[4,3-c]quinoline derivatives in LPS-stimulated RAW 264.7 cells provide a predictive framework for the target compound's anti-inflammatory potential [3]. The 4-methylphenyl substitution pattern has not been tested in this series, offering an opportunity to expand the SAR landscape by evaluating NO inhibition IC₅₀, iNOS/COX-2 protein expression by Western blot, and cytotoxicity counter-screens (MTT assay) to establish a selectivity index.

Adenosine A3 Receptor Antagonist Tool Compound Screening

The 2-arylpyrazolo[4,3-c]quinoline chemotype has yielded potent and selective human A3 adenosine receptor antagonists; the 5-benzyl-8-methoxy-3-(4-methylphenyl) substitution pattern of the target compound represents an unexplored region of this SAR space [4]. Systematic radioligand competition binding assays against A₁, A₂A, A₂B, and A₃ receptor subtypes can determine whether the 4-methyl group enhances A₃ selectivity over the published 2-phenyl-4-one lead series. Positive results would position this compound as a novel scaffold hop for inflammatory and oncology indications where A₃ antagonism is therapeutically relevant.

Quote Request

Request a Quote for 5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.